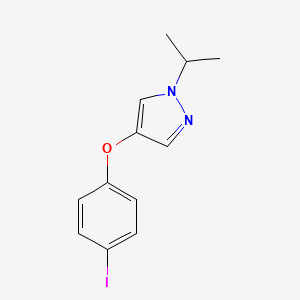

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13IN2O |

|---|---|

Molecular Weight |

328.15 g/mol |

IUPAC Name |

4-(4-iodophenoxy)-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C12H13IN2O/c1-9(2)15-8-12(7-14-15)16-11-5-3-10(13)4-6-11/h3-9H,1-2H3 |

InChI Key |

FDSFMIJHORZNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole and Analogous Pyrazole Derivatives

Strategies for Pyrazole Ring Formation

Multi-Component and One-Pot Synthetic Approaches

Claisen Condensation-Based Routes

Claisen condensation and the related Claisen-Schmidt condensation are powerful C-C bond-forming reactions that provide access to 1,3-dicarbonyl compounds, which are key precursors for pyrazole synthesis. researchgate.netnih.govrsc.orgnih.gov The general strategy involves the condensation of an ester with a ketone or another ester to form a β-dicarbonyl compound. This intermediate is then cyclized with a suitable hydrazine, in this case, isopropylhydrazine, to yield the 1-isopropyl-pyrazole ring.

For instance, a sterically hindered Claisen condensation between diethyl oxalate (B1200264) and an appropriate ketone can produce a 2,4-diketoester. researchgate.net This diketoester can subsequently undergo cyclocondensation with isopropylhydrazine to form the desired pyrazole core. Similarly, the Claisen-Schmidt condensation, which involves an aldehyde and a ketone, can be used to synthesize α,β-unsaturated ketones (chalcones). nih.govnih.gov These chalcones can then be reacted with hydrazine to form pyrazolines, which are subsequently oxidized to pyrazoles. nih.gov

Table 1: Overview of Claisen Condensation-Based Routes to Pyrazole Precursors

| Reaction Type | Reactants | Intermediate Product | Subsequent Reagent for Cyclization |

| Claisen Condensation | Diethyl Oxalate + Alkylphenone | 2,4-Diketoester researchgate.net | Isopropylhydrazine |

| Claisen-Schmidt Condensation | Benzaldehyde derivative + Acetophenone derivative | Chalcone (1,3-Diaryl-2-propen-1-one) nih.gov | Isopropylhydrazine |

| Aldol-Type Condensation | Pyrrolinone/Isoindolone + Pyrazole/Imidazole aldehyde | Methine-bridged conjugated system nih.gov | N/A (Used for linking existing rings) |

Cycloaddition and Michael Addition Pathways

Cycloaddition and Michael addition reactions offer alternative and often highly regioselective pathways to the pyrazole core. The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a prominent method. organic-chemistry.org This reaction typically involves a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), and a dipolarophile, like an alkyne or alkene, to construct the five-membered pyrazole ring directly. organic-chemistry.org

The Michael addition pathway is another standard approach, involving the conjugate addition of a nucleophile, such as hydrazine, to an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.org This reaction forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. wikipedia.org The choice of substrates and reaction conditions, including the presence of specific catalysts, can influence the regioselectivity of the final product. wikipedia.org

Table 2: Comparison of Cycloaddition and Michael Addition Pathways

| Pathway | Key Reaction Type | Typical Substrates | Key Features |

| Cycloaddition | [3+2] Dipolar Cycloaddition | Nitrile imines + Alkynes/Alkenes organic-chemistry.org | Direct formation of the aromatic ring; often high regioselectivity. |

| Michael Addition | Conjugate Addition / Cyclocondensation | Hydrazines + α,β-Unsaturated Carbonyls researchgate.netwikipedia.org | Forms a pyrazoline intermediate requiring subsequent oxidation; a standard and versatile method. |

| Cascade Reaction | Michael Addition / Hemiacetalization | Pyrazolin-5-ones + α,β-Unsaturated Aldehydes nih.gov | Allows for the synthesis of more complex, fused pyrazole systems like tetrahydropyrano[2,3-c]pyrazoles. nih.gov |

Transition Metal-Catalyzed Synthesis of Pyrazoles (e.g., Palladocatalyzed Carbonylation)

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct and functionalize heterocyclic rings with high efficiency and selectivity. frontiersin.org While the classical methods are robust, palladium-catalyzed reactions, in particular, offer novel routes. For instance, a one-pot process involving a carbonylative Heck coupling followed by cyclization with hydrazines can be used to synthesize pyrazoles. researchgate.net

Palladium catalysis is also instrumental in the functionalization of the pyrazole ring through C–H bond activation. frontiersin.orgorganic-chemistry.org This approach allows for the direct introduction of aryl or other groups onto a pre-formed pyrazole core, bypassing the need for pre-functionalized starting materials. organic-chemistry.org While not a primary ring-forming reaction in the classical sense, these C-H functionalization strategies are integral to modern synthetic routes for accessing complex, substituted pyrazoles. frontiersin.orgmdpi.com

Introduction of the 4-Iodophenoxy Moiety

Once the 1-isopropyl-1H-pyrazole core is synthesized, the next critical phase is the introduction of the 4-iodophenoxy group at the C4 position. This can be achieved through several distinct strategies.

Phenoxylation Reactions

Phenoxylation involves the formation of a diaryl ether linkage between the C4 position of the pyrazole and a phenolic compound. This is typically accomplished using transition metal-catalyzed cross-coupling reactions. Two of the most common methods are the Ullmann condensation and the Buchwald-Hartwig amination-type etherification.

Ullmann Condensation: This classical copper-catalyzed reaction involves coupling an aryl halide (e.g., 4-iodo-1-isopropyl-1H-pyrazole) with a phenol (B47542) (e.g., 4-iodophenol) in the presence of a base. nih.gov Modern protocols often use ligands like picolinic acid to facilitate the reaction under milder conditions. nih.gov

Buchwald-Hartwig Etherification: This palladium-catalyzed reaction offers an alternative, often more versatile, method for C-O bond formation. wikipedia.org It couples an aryl halide or triflate with an alcohol or phenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

Both methods could theoretically be used to couple a 4-halo-1-isopropyl-1H-pyrazole precursor with 4-iodophenol (B32979) to form the target compound.

Directed Iodination Strategies (e.g., C-H Bond Activation)

An alternative strategy involves first synthesizing 4-phenoxy-1-isopropyl-1H-pyrazole and then introducing the iodine atom in a subsequent step. This late-stage functionalization relies on directed iodination.

This can be achieved through electrophilic aromatic substitution on the electron-rich phenoxy ring. The ether linkage is an ortho-, para-directing group, meaning that reaction with an electrophilic iodine source (e.g., I₂, N-iodosuccinimide) would yield the desired 4-iodo product.

More advanced methods involve transition-metal-catalyzed C-H bond activation. A palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for a wide range of heterocycles and aromatic compounds. Such a strategy could potentially be applied to selectively iodinate the C-H bond at the para-position of the phenoxy ring, directed by the pyrazole moiety or other functional groups. mdpi.com

Table 3: Iodination Strategies for Aromatic Rings

| Method | Reagents | Key Features |

| Electrophilic Halogenation | I₂ / HIO₃ or I₂ / Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Direct iodination of the pyrazole ring at C4; highly regioselective. |

| Pd-Catalyzed C-H Iodination | Pd(II) catalyst, I₂ (as oxidant) | Direct functionalization of a C-H bond, avoiding pre-functionalization. Compatible with various heterocycles. |

| Ni-Catalyzed C-H Iodination | Ni(II) catalyst, I₂ | A DFT method has been used to study the mechanism of Ni(II)-catalyzed C(sp2)–H iodination. |

Coupling Reactions with Iodinated Precursors

Perhaps the most convergent and efficient strategy involves the coupling of two pre-functionalized building blocks: a 1-isopropyl-1H-pyrazole halogenated at the C4 position and 4-iodophenol. This approach benefits from the commercial availability or straightforward synthesis of the required precursors.

The key step is the C-O bond formation, as described in the phenoxylation reactions (Section 2.2.1). The synthesis would begin with the creation of a suitable pyrazole precursor, such as 4-iodo-1-isopropyl-1H-pyrazole. The iodination of the pyrazole ring at the C4 position is a well-established transformation, often achieved with high regioselectivity using reagents like iodine in the presence of an oxidant such as ceric ammonium nitrate (CAN) or iodic acid (HIO₃). This iodinated pyrazole can then be coupled with 4-iodophenol using either Ullmann (Cu-catalyzed) or Buchwald-Hartwig (Pd-catalyzed) conditions to yield this compound.

Introduction of the 1-Isopropyl Group

The alkylation of the pyrazole ring at the N1 position is a crucial step in the synthesis of this compound. A common and effective method for installing N-alkyl groups, including isopropyl substituents, is the Mitsunobu reaction. This reaction allows for the alkylation of an N-H bond under mild conditions.

A representative procedure involves reacting a pyrazole precursor, such as 4-nitro-1H-pyrazole, with 2-propanol in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD). The reaction proceeds by activating the alcohol with the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. The pyrazole anion then acts as a nucleophile, displacing the phosphine oxide to form the N-isopropyl pyrazole product.

For instance, the synthesis of 1-isopropyl-4-nitro-1H-pyrazole was achieved by stirring 4-nitro-1H-pyrazole with 2-propanol, triphenylphosphine, and di-tert-butyl azodicarboxylate in tetrahydrofuran (B95107) at room temperature for 16 hours. chemicalbook.com This method is advantageous for its mild conditions and applicability to various substrates, though it requires chromatographic purification to remove reagent-derived byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

Alternative strategies for N-isopropylation include direct alkylation using isopropyl halides (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base. The choice of base and solvent is critical for controlling the reaction's regioselectivity and preventing side reactions.

Modern Catalytic Approaches in Pyrazole Synthesis

Recent advancements in catalysis have provided more efficient, environmentally friendly, and cost-effective routes for synthesizing the pyrazole core. These modern approaches often lead to higher yields and simpler purification processes compared to traditional methods.

Nanocatalysis (e.g., Nano-ZnO Catalysis)

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering high catalytic activity due to the large surface-area-to-volume ratio of nanoparticles. Zinc oxide nanoparticles (nano-ZnO) have been identified as a particularly effective, heterogeneous, and reusable catalyst for pyrazole synthesis. researchgate.netrsc.orgresearchgate.net

Nano-ZnO facilitates the condensation reaction between 1,3-dicarbonyl compounds (or their analogs) and hydrazine derivatives, which is a fundamental method for forming the pyrazole ring. researchgate.net The key advantages of this protocol include:

High Efficiency: Reactions often proceed with excellent yields and in shorter timeframes compared to conventional methods. researchgate.net

Green Chemistry: These reactions can often be performed in environmentally benign solvents like water or even under solvent-free conditions, reducing hazardous waste. researchgate.netnanomaterchem.com

Catalyst Reusability: As a heterogeneous catalyst, nano-ZnO can be easily recovered from the reaction mixture by simple filtration and reused for several cycles without a significant loss of catalytic activity. researchgate.net

Simple Work-up: The ease of catalyst separation simplifies the product purification process. researchgate.net

For example, a one-pot, four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) has been successfully demonstrated using nano-ZnO in an aqueous medium. researchgate.net The catalyst activates the carbonyl groups, facilitating the cascade of reactions that lead to the final product. nanomaterchem.com

Table 1: Application of Nano-ZnO in Pyrazole Synthesis

| Reactants | Catalyst Amount | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl hydrazine, 1,3-diketone/ketoester | Not specified | Aqueous | Ambient | Short | Excellent | researchgate.net |

| Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 5 mol% | Water | 70°C | 1-1.5 h | High | researchgate.net |

| Benzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | 25 mg | Water | Room Temp | 10 min | 96 | nanomaterchem.com |

Ligand-Free Reaction Systems

The development of ligand-free catalytic systems represents another significant step towards more sustainable chemical synthesis. Ligands, particularly complex phosphine-based ones, can be expensive, air-sensitive, and difficult to separate from the final product. Ligand-free systems circumvent these issues.

Iron-catalyzed reactions are one example of this approach. A facile synthesis of 1,3- and 1,3,5-substituted pyrazoles has been described using the cyclization of hydrazones and 1,2-diols in the presence of ferric nitrate under neat (solvent-free) and ligand-free conditions. researchgate.net This method is notable for its operational simplicity and use of an inexpensive and environmentally benign metal catalyst. researchgate.net Similarly, transition-metal-free approaches, such as using molecular iodine as a catalyst, have been developed for the synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones. mdpi.com These systems reduce costs and simplify the purification process, aligning with the principles of green chemistry.

Reaction Optimization and Process Development

Optimizing reaction conditions is paramount for the industrial-scale synthesis of pyrazole derivatives. Key areas of focus include controlling the formation of specific isomers (regioselectivity) and maximizing the product output (yield enhancement).

Regioselectivity Control in Pyrazole Synthesis

The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two different regioisomers. The classic Knorr pyrazole synthesis, for instance, is known to often produce a mixture of products. nih.govwikipedia.org Controlling the regioselectivity is therefore a critical challenge.

Several strategies have been developed to direct the reaction towards a single, desired isomer:

Catalyst and Reagent Control: The choice of catalyst can significantly influence the reaction pathway. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly regioselective, affording 3-CF₃-pyrazoles in excellent yields. mdpi.com

Base-Mediated Cycloadditions: A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to polysubstituted pyrazoles. acs.org The nature of the base and the electronic properties of the substrates can be tuned to favor one isomer over another.

Reaction Conditions: Modifying reaction conditions such as solvent and temperature can alter the regiochemical outcome. In some cases, thermodynamically stable products are favored under certain conditions, while kinetically controlled products are formed under others. nih.gov

Directed Synthesis: In a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, the regioselectivity of the transformation was confirmed using 2D-NMR techniques and correlated with DFT calculations, which showed that the observed 3,4-diaryl product corresponded to the most stable outcome with the lowest activation energy. rsc.org

Yield Enhancement Strategies

Maximizing product yield is a primary goal of process development. Modern synthetic methodologies offer numerous avenues for yield enhancement.

Flow Chemistry: Performing reactions in continuous-flow reactors can improve yields and safety, especially for reactions involving hazardous intermediates like diazo compounds. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and often higher yields compared to batch processes. nih.gov

Optimization of Catalysis: As demonstrated in the synthesis of pyranopyrazoles using nano-ZnO, systematically optimizing the amount of catalyst and the choice of solvent can dramatically impact the product yield. A study showed that increasing the nano-ZnO catalyst amount up to 25 mg and using water as the solvent resulted in a 96% yield, whereas the absence of a catalyst or the use of other solvents gave significantly lower yields. nanomaterchem.com

Table 2: Optimization of Reaction Parameters for Pyranopyrazole Synthesis

| Entry | Catalyst (ZnO, mg) | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | -- | H₂O | 50 | No Reaction | nanomaterchem.com |

| 2 | 10 | H₂O | 10 | 73 | nanomaterchem.com |

| 3 | 25 | EtOH/Water | 10 | 75 | nanomaterchem.com |

| 4 | 25 | DMSO | 10 | 41 | nanomaterchem.com |

| 5 | 25 | EtOH | 10 | 67 | nanomaterchem.com |

| 6 | 25 | H₂O | 10 | 96 | nanomaterchem.com |

By leveraging these advanced catalytic and process optimization strategies, the synthesis of complex pyrazole derivatives like this compound can be achieved with greater efficiency, control, and sustainability.

Reaction Condition Tuning (e.g., Temperature, Pressure, Solvent Systems)

The synthesis of pyrazole derivatives is highly influenced by reaction conditions, and the optimization of parameters such as temperature, solvent, and catalytic systems is crucial for achieving high yields and selectivity. mdpi.com While specific conditions for this compound are not extensively detailed in the public literature, the principles of reaction condition tuning can be understood from studies on analogous pyrazole syntheses.

Temperature plays a pivotal role in pyrazole formation. For instance, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C was found to improve the product yield. mdpi.com In other cases, reactions can proceed efficiently at room temperature, which is often desirable for energy efficiency and to minimize side reactions. mdpi.comorganic-chemistry.org Some syntheses, however, require elevated temperatures, such as heating under reflux for several hours or temperatures as high as 95 °C to 120 °C, to drive the reaction to completion. jetir.orgnih.govnih.gov Flow chemistry offers rigorous control over temperature and pressure, which can enhance reaction efficiency and reproducibility. nih.gov

The choice of solvent is another critical factor. Solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their interaction with catalysts and intermediates. A screening of solvents for a PhICl2-mediated thiocyanation of pyrazoles revealed that toluene (B28343) was the most effective, while solvents like DMF, MeOH, MeCN, or DCM resulted in significantly lower yields. beilstein-journals.org In some eco-friendly procedures, water or ethanol are used as solvents, minimizing the environmental impact. jetir.orgresearchgate.net N,N-dimethylacetamide has also been used effectively for the condensation of 1,3-diketones with arylhydrazines at room temperature. organic-chemistry.org The optimization of reaction conditions for a model pyrazole synthesis is detailed in the table below, showcasing the impact of solvent choice.

| Entry | Solvent | Yield of Product A (%) | Yield of Product B (%) | Conditions |

|---|---|---|---|---|

| 1 | CH₃CN | N.R. | N.R. | r.t., 0.5 h |

| 2 | DMSO | N.R. | N.R. | r.t., 0.5 h |

| 3 | THF | N.R. | N.R. | r.t., 0.5 h |

| 4 | EtOH | N.R. | N.R. | 95 °C, 12 h |

| 5 | EtOH with DBU | 95 | 65 | 95 °C, 12 h |

N.R. = No Reaction; r.t. = room temperature; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Product A and B refer to different pyrazole derivatives synthesized in the study.

Purification and Isolation Techniques for Pyrazole Compounds

Following synthesis, the crude pyrazole product must be purified to remove unreacted starting materials, catalysts, and by-products. The primary methods for purifying solid compounds like pyrazole derivatives are recrystallization and chromatography.

Recrystallization Methodologies

Recrystallization is a widely used technique for the purification of solid organic compounds based on differences in solubility. mt.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. mt.com

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. mt.com For pyrazole derivatives, a variety of solvents have been proven effective. Alcohols such as ethanol and methanol (B129727) are commonly used. jetir.orgresearchgate.net Other solvents mentioned in the literature for pyrazole purification include ethyl acetate (B1210297) and cyclohexane. researchgate.netscispace.com Mixed solvent systems, like an ethanol-water mixture, can also be employed, particularly if the compound is soluble in one solvent (e.g., alcohol) and insoluble in the other (e.g., water). researchgate.net In this method, the compound is dissolved in the hot solvent in which it is more soluble, and the second solvent is added dropwise until turbidity appears, promoting crystallization upon cooling. researchgate.net

Another technique is anti-solvent recrystallization, where a second solvent (the anti-solvent) is added to a solution of the compound to reduce its solubility and induce precipitation. mt.com In some cases, purification can be achieved by converting the pyrazole into an acid addition salt, which is then crystallized from an organic solvent or water. google.com The purified salt can then be neutralized to recover the pure pyrazole.

| Solvent | Typical Use | Reference |

|---|---|---|

| Methanol | Single solvent recrystallization | jetir.org |

| Ethanol (e.g., 96% or 30%) | Single solvent or mixed solvent systems | researchgate.netscispace.com |

| Isopropyl alcohol | Single solvent recrystallization | researchgate.net |

| Ethyl acetate | Single solvent recrystallization | researchgate.net |

| Cyclohexane | Single solvent recrystallization | scispace.com |

| Ethanol-Water | Mixed solvent recrystallization | researchgate.net |

| Methanol-Hexane | Solvent-antisolvent partitioning | researchgate.net |

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to purify compounds from mixtures. nih.gov It relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For pyrazole compounds, several chromatographic methods are applicable.

Column Chromatography is a standard method for purification in synthetic chemistry. Silica (B1680970) gel is a common stationary phase for the separation of pyrazole derivatives. nih.gov The mobile phase, or eluent, is typically a mixture of nonpolar and polar organic solvents, such as petroleum ether (PE) and ethyl acetate (EtOAc). nih.gov The polarity of the eluent is optimized to achieve good separation of the target compound from impurities. For basic pyrazole compounds that might interact strongly with the acidic silica gel, the silica can be deactivated with a base like triethylamine (B128534) or ammonia (B1221849) in methanol to prevent product loss on the column. researchgate.net Alternatively, a neutral stationary phase like alumina (B75360) can be used. researchgate.net Reversed-phase column chromatography using C-18 silica with an acetonitrile (B52724)/water gradient is another option for polar or water-soluble pyrazoles. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical separation and preparative purification of pyrazoles. acs.org In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C-18) is used with a polar mobile phase. sielc.com A common mobile phase for pyrazole analysis consists of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For the separation of chiral pyrazole derivatives, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, have shown excellent enantioselective separation for pyrazole enantiomers. acs.orgnih.gov The choice of mobile phase in chiral chromatography, such as normal phase (e.g., n-hexane/ethanol) or polar organic mode (e.g., acetonitrile, methanol), can significantly impact resolution and analysis time. acs.orgnih.gov

Supercritical Fluid Chromatography (SFC) is often considered a more efficient and "greener" alternative to HPLC for chiral separations, offering faster separations and reduced consumption of organic solvents. chromatographyonline.com Chiral columns like the (S,S)Whelk-O1 have been successfully used in SFC for resolving pyrazole intermediates. chromatographyonline.com

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | General purification | nih.gov |

| Column Chromatography | Deactivated Silica Gel (with Et₃N) | Varies | Purification of basic pyrazoles | researchgate.net |

| Reverse-Phase Column | C-18 Silica | Acetonitrile/Water gradient | Purification of polar pyrazoles | researchgate.net |

| Reverse-Phase HPLC | Newcrom R1 (low silanol (B1196071) activity) | Acetonitrile/Water/Phosphoric Acid | Analytical separation | sielc.com |

| Chiral HPLC | Lux cellulose-2, Lux amylose-2 | n-Hexane/Ethanol or Acetonitrile | Enantioselective separation | acs.orgnih.gov |

| Chiral SFC | (S,S)Whelk-O1 | Varies (often CO₂ with co-solvents) | Enantioselective separation | chromatographyonline.com |

Spectroscopic and Advanced Structural Characterization of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Following a comprehensive search of scientific literature and chemical databases, no specific experimental Nuclear Magnetic Resonance (NMR) data for 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole was found. This includes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced 2D NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the structural elucidation of this compound, is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Specific ¹³C NMR spectral data to confirm the carbon skeleton of this compound could not be located.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no available studies detailing the use of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound.

Vibrational Spectroscopy

Similar to the NMR data, specific vibrational spectroscopy data for this compound from Fourier Transform Infrared (FTIR) and Raman spectroscopy is not present in the available scientific literature.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra or tables of characteristic vibrational frequencies for this compound have been published.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For novel pyrazole (B372694) derivatives, this analysis is crucial for confirming the successful synthesis and identity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the calculation of an exact elemental composition. For related pyrazole compounds, HRMS is a standard characterization method to verify the molecular formula. For instance, in the analysis of other complex pyrazoles, the [M+H]⁺ peak is often used to confirm the molecular weight.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it.

For context, the crystal structure for the related compound, 4-iodo-1H-pyrazole, has been determined. It was found to crystallize in the orthorhombic Cmme space group. nih.gov Studies on other substituted pyrazoles have revealed various crystal systems, such as monoclinic and triclinic, depending on the nature and position of the substituents. as-proceeding.comnih.gov This highlights how different functional groups influence the solid-state structure.

Table 1: Example Crystallographic Data for a Related Pyrazole Compound (4-iodo-1H-pyrazole)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

Note: This data is for a related compound and not for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Once the crystal structure is solved, the arrangement of molecules in the crystal lattice, known as crystal packing, can be analyzed. This analysis focuses on the non-covalent intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds, halogen bonds, and π–π stacking. nih.govmdpi.com

2D Fingerprint Plots

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. nih.gov These plots show the distribution of contact types and their relative contributions to the total Hirshfeld surface area. For example, a typical analysis for a pyrazole derivative might show that H···H contacts account for 40-60% of the interactions, with other significant contributions from contacts involving heteroatoms like oxygen, nitrogen, or halogens. nih.govas-proceeding.com This allows for a direct comparison of the packing motifs between different crystalline structures.

Despite a comprehensive search for scientific literature, specific experimental data regarding the Energy Framework Analysis and Ultraviolet-Visible (UV-Vis) Spectroscopy of the chemical compound this compound could not be located.

Therefore, it is not possible to provide the requested article with the specified sections on Spectroscopic and Advanced Structural Characterization, as the primary research data required to populate these sections is not publicly available.

Computational and Theoretical Investigations of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry to its lowest energy state. researchgate.net These studies reveal crucial parameters that govern the molecule's stability and reactivity.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net For similar pyrazole structures, theoretical band gaps have been calculated around 4 eV, indicating good stability and reactivity. researchgate.net

Table 1: DFT-Derived Electronic Properties

| Parameter | Significance | Typical Findings for Pyrazole Derivatives |

|---|---|---|

| HOMO Energy | Electron-donating ability | Higher values suggest stronger electron donation. |

| LUMO Energy | Electron-accepting ability | Lower values indicate a greater propensity to accept electrons. |

| HOMO-LUMO Gap | Chemical reactivity, stability | A smaller gap correlates with higher reactivity. |

| Dipole Moment | Molecular polarity | Provides insight into intermolecular interactions. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. In these maps, red and yellow colors typically represent electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas signify neutral potential. researchgate.net For pyrazole derivatives, the MEP analysis often reveals that the negative potential is concentrated around electronegative atoms like nitrogen and oxygen, highlighting them as key sites for interaction. researchgate.net

Average Local Ionization Energy (ALIE) provides a detailed measure of the energy required to remove an electron from any point on the molecular surface. This analysis helps in identifying the sites most susceptible to electrophilic reactions with greater precision than MEP alone. Regions with low ALIE values are the most reactive towards electrophiles. This method is particularly useful for distinguishing the reactivity of different lone pairs or π-electron systems within the molecule.

The antioxidant potential of a compound, particularly its ability to act as a radical scavenger, can be assessed by calculating the Bond Dissociation Energy (BDE). BDE is the enthalpy change associated with the homolytic cleavage of a bond. For radical trapping, a lower BDE for an X-H bond (where X is typically O, N, or S) indicates that the hydrogen atom can be more easily donated to a free radical, thus neutralizing it. researchgate.netpan.olsztyn.pl While 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole does not have a classic phenolic hydroxyl group, computational studies can calculate the BDE of its C-H bonds. An effective antioxidant will have a lower BDE than the lipids it is meant to protect, allowing it to intercept damaging radicals. pan.olsztyn.pl

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rdd.edu.iq These simulations provide a dynamic view of the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net By simulating the molecule's behavior over nanoseconds, researchers can observe stable and transient conformations, analyze the stability of intermolecular hydrogen bonds, and calculate binding free energies. nih.gov For pyrazole derivatives complexed with a protein target, MD simulations are crucial for validating docking results by assessing the stability of the predicted binding pose and the persistence of key interactions throughout the simulation. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is extensively used to screen for potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the active site of a target protein. nih.govijpbs.com

For pyrazole derivatives, docking studies have been performed against various protein targets, including kinases and other enzymes implicated in diseases like cancer. nih.govnih.gov The simulation calculates a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. ijpbs.com The results also detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov These studies are essential for identifying this compound's potential biological targets and understanding its mechanism of action at a molecular level.

Table 2: Example of Molecular Docking Results for a Pyrazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Tyrosine Kinase | -10.09 | GLU 37 | Hydrogen Bond |

| Aurora A Kinase | -8.57 | LYS 150, ASP 210 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is representative of findings for various pyrazole derivatives docked against different protein targets and serves as an illustrative example. researchgate.netnih.govijpbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for a specific biological response, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds like pyrazole derivatives, which have demonstrated a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects, QSAR studies are particularly valuable. nih.govglobalresearchonline.netekb.eg In the case of this compound, a QSAR model would be developed by first compiling a dataset of structurally related pyrazole derivatives with known biological activities against a specific target.

The process would involve generating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecule's structure and properties. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a predictive model. rjpbr.com

A hypothetical QSAR study for predicting the anticancer activity of pyrazole derivatives, including this compound, might yield an equation similar to this illustrative example:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(MW) + β4(HBD) + β5(HBA)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the other terms represent various molecular descriptors. The coefficients (β) would be determined by the regression analysis and indicate the relative importance of each descriptor to the biological activity.

The predictive power of the developed QSAR model is then rigorously validated using internal and external validation techniques to ensure its robustness and reliability. Once validated, the model can be used to predict the anticancer activity of this compound.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Pyrazole Derivatives

| Compound | pIC50 (Experimental) | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | H-bond Donors | H-bond Acceptors | pIC50 (Predicted) |

| This compound | - | 4.5 | 30.0 | 356.18 | 0 | 3 | To be predicted |

| Analog 1 | 6.8 | 3.2 | 45.5 | 280.3 | 1 | 4 | 6.7 |

| Analog 2 | 7.2 | 4.1 | 35.2 | 320.4 | 0 | 3 | 7.1 |

| Analog 3 | 6.5 | 2.9 | 50.1 | 265.2 | 1 | 5 | 6.6 |

| Analog 4 | 7.5 | 4.8 | 28.9 | 350.5 | 0 | 2 | 7.4 |

Prediction of Molecular Descriptors Relevant to Biological Activity and Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be broadly classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. The prediction of these descriptors is a crucial step in understanding the potential biological activity and interaction of a compound like this compound with its biological target. researchgate.net

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. tojqi.net For this compound, a higher LogP value would suggest better lipid membrane permeability.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): The molecular weight of a compound influences its diffusion and transport properties. Generally, lower molecular weight compounds are more readily absorbed and distributed.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological targets, such as enzymes and receptors. These interactions are fundamental to the mechanism of action of many drugs.

Electronic Descriptors: Properties like dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the electronic aspects of molecular interactions. For instance, the HOMO-LUMO gap can be related to the chemical reactivity and stability of the molecule. eurasianjournals.com

Computational software can accurately predict these and many other descriptors for this compound. The values of these descriptors can then be compared with those of known active compounds to make an initial assessment of its potential biological activity.

Table 2: Predicted Molecular Descriptors for this compound and Their Significance

| Descriptor | Predicted Value | Biological Relevance |

| LogP | 4.5 | High lipophilicity, likely good membrane permeability. |

| TPSA | 30.0 Ų | Moderate polarity, may influence cell penetration. |

| Molecular Weight | 356.18 g/mol | Within the range for typical drug-like molecules. |

| H-bond Donors | 0 | Lacks hydrogen-donating capability. |

| H-bond Acceptors | 3 | Can accept hydrogen bonds from biological targets. |

| Molar Refractivity | 85.3 cm³ | Relates to molecular volume and polarizability. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

Biological Activity Research of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole and Pyrazole Analogues

Broad Spectrum Biological Activities of Pyrazole (B372694) Derivatives

The pyrazole nucleus is a privileged structure in drug discovery, forming the core of several clinically approved drugs. researchgate.netresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities. nih.govnih.gov Researchers have extensively explored these derivatives, uncovering potent antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects, among others. mdpi.comresearchgate.netorientjchem.orgbenthamdirect.com

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of microbes, including bacteria, fungi, and mycobacteria. nih.govmdpi.com The natural pyrazole C-glycoside, Pyrazofurin, is known for its wide-ranging antimicrobial, antiviral, and antitumor activities. nih.gov Synthetic pyrazoles have also been developed as potent antimicrobial agents, with some compounds showing efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial potency of these compounds is often enhanced by the presence of specific pharmacophores, such as chloro- and bromo-substituents, which increase lipophilicity. mdpi.com For instance, certain pyrazole-thiazole hybrids have shown potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/ml against MRSA. nih.gov Some hydrazone derivatives of pyrazole have displayed remarkable antibacterial and antifungal activities, with MIC values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

Table 1: Examples of Antimicrobial Activity in Pyrazole Derivatives

| Compound Class | Target Organism(s) | Reported Activity/Potency | Reference(s) |

|---|---|---|---|

| Pyrazole-thiazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values as low as 4 μg/ml. nih.gov | nih.gov |

| Hydrazone derivatives | Gram-positive & Gram-negative bacteria, Fungi | MIC values ranging from 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal). nih.gov | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative bacteria | Potent broad-spectrum activity, with Minimum Bactericidal Concentration (MBC) values <1 μg/ml. nih.gov | nih.gov |

| Pyrazoline-clubbed pyrazoles | Pseudomonas aeruginosa, Staphylococcus aureus | Potent inhibitors of P. aeruginosa and moderate growth inhibitors of S. aureus. nih.gov | nih.gov |

The development of pyrazole-based compounds as anticancer agents is a highly active area of research. nih.govnih.govsrrjournals.com These derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and liver. nih.govsrrjournals.comnih.govnih.gov The anticancer efficacy of pyrazole derivatives is often linked to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin. nih.govnih.gov For example, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. nih.govrsc.org

One study found that the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was significantly more active against the MDA-MB-468 triple-negative breast cancer cell line than the standard drug Paclitaxel, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.govwaocp.org Another series of pyrazole-linked benzothiazole-β-naphthol derivatives exhibited significant cytotoxicity against A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cells, with IC50 values in the low micromolar range (4.63–5.54 µM). nih.gov

Table 2: Examples of Anticancer Activity in Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism/Target | Reported IC50/Activity | Reference(s) |

|---|---|---|---|---|

| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | Apoptosis induction, ROS generation, Caspase 3 activation. nih.govwaocp.org | 14.97 μM (24h), 6.45 μM (48h). nih.govwaocp.org | nih.govwaocp.org |

| Pyrazole-linked benzothiazole-β-naphthol derivatives | A549 (Lung), HeLa (Cervical), MCF7 (Breast) | Topoisomerase I inhibitors. nih.gov | 4.63–5.54 µM. nih.gov | nih.gov |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 (Breast Cancer) | PI3 kinase inhibitor. nih.gov | 0.25 μM. nih.gov | nih.gov |

| Indole-linked pyrazole derivatives (Compounds 33 & 34) | HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung) | CDK2 inhibitors. nih.gov | IC50 < 23.7 µM. nih.gov | nih.gov |

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govresearchgate.net

One key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. nih.govwaocp.org Elevated ROS levels can lead to oxidative stress, damaging cellular components and initiating the apoptotic cascade. waocp.org This process is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program. waocp.orgmdpi.com For instance, treatment of MDA-MB-468 breast cancer cells with a pyrazole derivative led to increased ROS levels and activation of caspase-3, a key executioner caspase. nih.govwaocp.org

Furthermore, pyrazole derivatives can modulate the expression of key apoptotic regulatory proteins. nih.govmdpi.com Research on a pyrazolo[3,4-d]pyridazine derivative in lung cancer cells demonstrated a disruption of the Bcl-2/Bax balance. nih.gov The treatment led to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, tipping the cellular balance towards apoptosis. nih.govmdpi.com This shift was also associated with the overexpression of caspase-3 and the tumor suppressor p53. nih.gov

In addition to inducing apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. nih.govmdpi.com The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Certain pyrazole compounds have been shown to cause cell cycle arrest at specific checkpoints, such as the G1 or G2/M phase, preventing cancer cells from dividing. nih.govrsc.org

For example, treatment of MDA-MB-468 cells with a potent pyrazole derivative induced cell cycle arrest in the S phase. nih.govwaocp.org Other studies have identified pyrazole derivatives that arrest the cell cycle at the G2/M phase, often by inhibiting tubulin polymerization, which is essential for mitotic spindle formation. nih.govmdpi.com A thieno[2,3-c]pyrazole derivative, Tpz-1, was found to interfere with cell cycle progression and disrupt mitotic spindle formation in cancer cells. mdpi.com Similarly, certain pyrazoline derivatives were observed to inhibit cell cycle progression in human bladder cancer cells, leading to a significant increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents. nih.govresearchgate.netbenthamdirect.comnih.gov The blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core and functions as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.govresearchgate.net Many pyrazole derivatives exhibit their anti-inflammatory effects by inhibiting COX enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.netnih.gov

One novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent anti-inflammatory effects in carrageenin-induced paw edema models, proving to be two- to three-fold more potent than indomethacin. nih.gov This compound was also found to be a highly selective COX-2 inhibitor. nih.gov In addition to their anti-inflammatory action, many pyrazoles possess analgesic properties. benthamdirect.comnih.gov FR140423 not only showed anti-hyperalgesic effects in an inflammation model but also produced a direct analgesic effect in the tail-flick test, an activity that could be blocked by an opioid antagonist, suggesting a unique, morphine-like mechanism in addition to its NSAID properties. nih.gov

Pyrazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.govresearchgate.neteurekaselect.com They can influence glucose homeostasis through various mechanisms, including the inhibition of key digestive enzymes and activation or antagonism of receptors involved in metabolic regulation. researchgate.neteurekaselect.commdpi.com

A significant mechanism of action is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.commdpi.com By inhibiting these enzymes, pyrazole derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. mdpi.com Several studies have reported that pyrazole-based Schiff bases possess higher inhibitory effects on α-amylase and α-glucosidase compared to the standard drug acarbose. mdpi.com The antidiabetic activity of these compounds is often attributed to interactions between the pyrazole moiety and amino acid residues in the active sites of these enzymes. mdpi.com

Beyond enzyme inhibition, pyrazole compounds can act as agonists at peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which are crucial regulators of glucose and lipid metabolism and insulin (B600854) sensitivity. nih.goveurekaselect.com They have also been investigated as inhibitors of sodium-glucose co-transporters (SGLT1 and SGLT2) and dipeptidyl peptidase-4 (DPP-4), which are other validated targets for diabetes therapy. researchgate.neteurekaselect.com

Table 3: Mechanisms of Antidiabetic Activity for Pyrazole Derivatives

| Mechanism of Action | Target Enzyme/Receptor | Outcome | Reference(s) |

|---|---|---|---|

| Enzyme Inhibition | α-amylase, α-glucosidase | Reduced post-meal blood glucose spikes. mdpi.commdpi.com | mdpi.commdpi.com |

| Receptor Agonism | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Improved insulin sensitivity. nih.goveurekaselect.com | nih.goveurekaselect.com |

| Transporter Inhibition | Sodium-glucose co-transporter 1 & 2 (SGLT1/2) | Reduced glucose reabsorption in the kidneys. researchgate.neteurekaselect.com | researchgate.neteurekaselect.com |

| Enzyme Inhibition | Dipeptidyl peptidase-4 (DPP-4) | Increased levels of incretin (B1656795) hormones, enhancing insulin secretion. researchgate.neteurekaselect.com | researchgate.neteurekaselect.com |

Antiviral Activities (e.g., Anti-HIV, Anti-SARS-CoV-2)

Pyrazole derivatives have emerged as a significant class of compounds in the search for novel antiviral agents, demonstrating notable activity against human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

The pyrazole scaffold is a key component in the development of potent anti-HIV agents. nih.gov Research has shown that certain pyrazole derivatives can act as effective inhibitors of HIV-1. For instance, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication in acutely infected C8166 cells. mdpi.com Several of these compounds displayed single-digit micromolar antiviral potencies and low toxicity. mdpi.com Notably, compounds 9g and 15i from this series exhibited potent anti-HIV-1 activities with EC50 values below 5 µM and a therapeutic index greater than 100, marking them as potential lead compounds for further development. mdpi.com

Other studies have focused on pyrazole derivatives as inhibitors of HIV-1 reverse transcriptase (RT). Lersivirine, a pyrazole derivative, is a known potent inhibitor of HIV-1 RT. rsc.org More recently synthesized pyrazole compounds have also shown the ability to inhibit HIV-1 RT with IC50 values as low as 0.93 µM. rsc.org Furthermore, pyrrolyl pyrazole carboxylic acids have been designed as non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. acs.org Among these, oxyphenylpyrrolyl–pyrazoles showed inhibitory activities in the low micromolar to submicolar range, with compound 11b being the most potent, inhibiting RNase H with an IC50 of 0.27 μM. acs.org

The minimal cytotoxicity of many pyrazole compounds makes them attractive candidates for the development of new antiretroviral drugs. rsc.org

In the context of the global threat posed by coronaviruses, pyrazole derivatives have been investigated as potential antiviral agents against SARS-CoV-2 and other related viruses. rsc.orgrsc.org A study on hydroxyquinoline-pyrazole candidates revealed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at lower concentrations, and their selectivity indices suggest they could be selective antiviral agents. rsc.orgrsc.org

Molecular docking studies have been employed to assess the binding affinity of synthesized pyrazole compounds to key viral proteins of SARS-CoV-2. rsc.orgrsc.org For example, novel thiobarbituric acid-based pyrazoles were investigated for their antiviral activity against the SARS-CoV-2 main protease (Mpro). tandfonline.com Pyrazolinone 19 demonstrated a notable docking score of -7.293 kcal/mol and showed hydrogen bond interactions with key residues of the Mpro, suggesting potential inhibitory activity. tandfonline.com Another series of pyranopyrazoles was evaluated against human coronavirus 229E (HCoV-229E) as a model for the Coronaviridae family. nih.gov Compound 18 from this series displayed a high selectivity index of 12.6 and significant inhibitory capacity against HCoV-229E. nih.gov This compound also showed an 84.5% inhibition of SARS-CoV-2 Mpro, comparable to the positive control tipranavir. nih.gov

| Compound/Derivative Class | Virus | Target | Activity (IC50/EC50) | Selectivity Index (SI) |

| Dihydro-pyrrolo[3,4-c]pyrazole-dione (9g , 15i ) | HIV-1 | Replication | < 5 µM | > 100 |

| Pyrrolyl–pyrazole carboxylic acid (11b ) | HIV-1 | RNase H | 0.27 µM | >2 orders of magnitude vs IN |

| Pyrazole derivative (5f ) | HIV (Q23 pseudovirus) | Infection | 0.39 ± 0.13 μM | Not specified |

| Hydroxyquinoline-pyrazoles | SARS-CoV-2 | Not specified | Potent at low concentrations | Indicates potential as selective agents |

| Pyranopyrazole (18 ) | HCoV-229E | Replication | Not specified | 12.6 |

| Pyranopyrazole (18 ) | SARS-CoV-2 | Mpro | 84.5% inhibition | Not specified |

Enzyme Inhibition Studies (e.g., InhA, Arylamine N-acetyltransferase, Monoamine Oxidase B (MAO-B))

The pyrazole scaffold has been identified as a versatile framework for the design of potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a crucial target for the development of antitubercular drugs. Inspired by the known InhA inhibitor triclosan, researchers have designed and synthesized 3-(p-chlorophenyl)-1-phenylpyrazole derivatives. nih.gov Among these, urea (B33335) derivatives 8d and 8g demonstrated the most promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, which is superior to triclosan's MIC of 20 µg/mL. nih.gov These compounds are believed to exert their effect through potential InhA inhibition. nih.gov

A series of 3,5-diaryl-1H-pyrazoles has been synthesized and evaluated as specific inhibitors of prokaryotic arylamine N-acetyltransferase (NAT) enzymes. nih.gov This research was initiated based on a hit compound, a 3,5-diaryl-1H-pyrazole, identified from a high-throughput screen that was found to inhibit the growth of Mycobacterium tuberculosis. nih.gov The study focused on establishing structure-activity relationships for this class of compounds as NAT inhibitors. nih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative disorders. nih.gov Halogenated pyrazolines have been investigated for their inhibitory activities against human MAO-A and MAO-B. nih.gov It was found that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline core led to potent and selective MAO-B inhibition. nih.gov For instance, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7 ) showed the highest potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133.0. nih.gov Kinetic studies revealed that EH7 is a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.034 ± 0.0067 µM. nih.gov

Another study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives also reported high inhibitory activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range for most compounds. acs.org

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC50/Ki/MIC) | Selectivity |

| 3-(p-chlorophenyl)-1-phenylpyrazole (8d , 8g ) | InhA | MIC = 6.25 µg/mL | Not specified |

| 3,5-diaryl-1H-pyrazoles | Arylamine N-acetyltransferase | Structure-activity relationships established | Specific for prokaryotic NATs |

| Halogenated pyrazoline (EH7 ) | MAO-B | IC50 = 0.063 µM; Ki = 0.034 µM | SI = 133.0 (MAO-B vs MAO-A) |

| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A / MAO-B | Ki = 4-27 nM (MAO-A); Ki = 1.5-50 nM (MAO-B) | Varies by compound |

Ferroptosis Inhibitory Activity

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a potential therapeutic strategy for diseases like neurodegenerative disorders and ischemia-reperfusion injury. nih.gov Recent research has identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis. nih.govfrontiersin.org

Through phenotypic screening of in-house compound libraries, a 4-hydroxyl pyrazole derivative, HW-3 , was identified with good ferroptosis inhibitory activity (EC50 = 120.1 ± 3.5 nM). nih.gov This discovery prompted the design and synthesis of a series of related 4-hydroxyl pyrazole derivatives to explore their structure-activity relationship. nih.gov Among the synthesized compounds, compound 25 demonstrated significantly potent inhibition of RSL3-induced ferroptosis in HT-1080 cells, with an EC50 value of 8.6 ± 2.2 nM. nih.govscribd.com This potency is approximately three-fold greater than that of the well-known ferroptosis inhibitor ferrostatin-1 (Fer-1), which has an EC50 of 23.4 ± 1.3 nM. nih.govscribd.com The potent ferroptosis inhibitory activity of compound 25 was further confirmed in multiple other cell lines. nih.gov Mechanistic studies suggest that compound 25 inhibits ferroptosis through its intrinsic radical-trapping antioxidant capacity. nih.gov

| Compound | Cell Line | Inducer | Inhibitory Activity (EC50) |

| HW-3 | HT-1080 | RSL3 | 120.1 ± 3.5 nM |

| Compound 25 | HT-1080 | RSL3 | 8.6 ± 2.2 nM |

| Ferrostatin-1 (Reference) | HT-1080 | RSL3 | 23.4 ± 1.3 nM |

Antioxidant Potential (e.g., DPPH, ABTS, FRAP Assays)

Pyrazole derivatives have been investigated for their antioxidant properties through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

A study on novel 3,5-disubstituted-2-pyrazoline and pyrazole derivatives demonstrated notable antioxidant activities. lew.ro In the DPPH scavenging assay, these compounds showed SC50 values ranging from 9.91 to 15.16 µg/mL. lew.ro Specifically, compound 2b was identified as an efficient DPPH radical scavenger with an SC50 value of 9.91 µg/mL. lew.ro In the ABTS assay, compounds 2a and 2b were found to be more potent radical scavengers than the standard antioxidant butylated hydroxytoluene (BHT). lew.ro

Another investigation into a series of pyrazoline, phenylpyrazoline, isoxazoline, and pyrazoline carbothioamide derivatives also revealed excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov Compounds 3a, 4e, 5b, 5c, 6a, 6c, and 6e were particularly effective, with activities comparable to the standard ascorbic acid. nih.gov

The mechanism of antioxidant action for pyrazole derivatives can involve pathways such as free radical scavenging. nih.gov The antioxidant potential of these compounds is often evaluated using a combination of assays like DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) to provide a comprehensive understanding of their capabilities. ijpsonline.come3s-conferences.org

| Compound/Derivative Class | Assay | Antioxidant Activity (SC50/Potency) |

| 3,5-disubstituted-2-pyrazolines/pyrazoles | DPPH | SC50: 9.91-15.16 µg/mL |

| 3,5-disubstituted-2-pyrazolines/pyrazoles | ABTS | More potent than BHT |

| Pyrazoline/isoxazoline derivatives | DPPH, NO, Superoxide | Excellent scavenging activity, comparable to ascorbic acid |

Insecticidal and Acaricidal Activities

Pyrazole derivatives are a well-established class of compounds in the agrochemical field, with many analogues exhibiting potent insecticidal and acaricidal activities.

Novel pyrazole derivatives have been designed and synthesized with the aim of discovering new insecticides. frontiersin.org A series of flupyrimin (B3323723) derivatives containing an arylpyrazole core showed excellent insecticidal activity against the diamondback moth, Plutella xylostella. frontiersin.org Several of these compounds achieved 100% lethality at a concentration of 400 µg/ml, and some maintained over 70% insecticidal activity at a concentration as low as 25 µg/ml. frontiersin.org

Similarly, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed as effective insecticides against Lepidoptera pests. mdpi.com Compound 7g from this series demonstrated excellent insecticidal activities against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, which are comparable to the commercial insecticide indoxacarb. mdpi.com Furthermore, pyrazole-heterocyclic diamides have shown lethal activities against Mythimna separata and Aphis medicaginis. researchgate.net

The acaricidal properties of pyrazole analogues have also been a subject of significant research. A series of novel pyrazolyl acrylonitrile (B1666552) derivatives were designed to target the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.gov Compound 19 from this series exhibited excellent acaricidal activity against all developmental stages of T. cinnabarinus, outperforming the commercial acaricides cyenopyrafen (B1258504) and spirodiclofen. nih.gov

In another study, isoxazole (B147169) and pyrazole derivatives of the natural product bisdemethoxycurcumin (B1667434) were synthesized and evaluated for their acaricidal activities against Tetranychus cinnabarinus and the citrus red mite, Panonychus citri. researchgate.net Compound 4 , a pyrazole derivative, showed the most promising acaricidal activity, being about 31.0- and 59.1-fold more potent against P. citri than the parent compound and 2.2-fold more potent than the commercial acaricide pyridaben (B1679940) at 72 hours.

| Compound/Derivative Class | Target Pest | Activity (LC50 / Lethality) |

| Flupyrimin-arylpyrazole derivatives | Plutella xylostella | 100% lethality at 400 µg/ml |

| N-pyridylpyrazole-thiazole (7g ) | Plutella xylostella | 5.32 mg/L |

| N-pyridylpyrazole-thiazole (7g ) | Spodoptera exigua | 6.75 mg/L |

| N-pyridylpyrazole-thiazole (7g ) | Spodoptera frugiperda | 7.64 mg/L |

| Pyrazolyl acrylonitrile (19 ) | Tetranychus cinnabarinus | Better than cyenopyrafen and spirodiclofen |

| Pyrazole derivative of bisdemethoxycurcumin (4 ) | Panonychus citri | 59.1-fold more potent than parent compound |

Mechanistic Studies of Biological Action

Understanding the mechanism of action of biologically active compounds is crucial for their development as therapeutic agents or agrochemicals. For pyrazole derivatives, mechanistic studies have focused on identifying and validating their molecular targets.

The diverse biological activities of pyrazole derivatives are a result of their interaction with a variety of molecular targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition: As detailed in section 5.1.6, pyrazole analogues have been shown to inhibit several enzymes. Halogenated pyrazolines are competitive inhibitors of Monoamine Oxidase B (MAO-B) . nih.gov Molecular dynamics studies have shown that compounds like EH7 have a good binding affinity within the active site of MAO-B. nih.gov Similarly, pyrazole derivatives have been identified as inhibitors of the Mycobacterium tuberculosis enzyme InhA . nih.gov In the context of antiviral activity, pyrrolyl pyrazoles selectively inhibit the HIV-1 Ribonuclease H (RNase H) function of reverse transcriptase. acs.org The antioxidant effects of some pyrazoles have been linked to the inhibition of NADPH oxidase , a major source of reactive oxygen species in cells. nih.gov

Receptor Interaction: In the field of insecticides, 1-phenylpyrazoles, such as fipronil, are known to target the chloride channel of the gamma-aminobutyric acid (GABA) receptor in insects. frontiersin.org This interaction blocks the inhibitory neurotransmission, leading to hyperexcitation and death of the insect. Molecular docking studies of newer phenylpyrazole analogues, such as compound A15 , also indicate potential binding interactions with the GABA receptor. acs.org

Ion Channel Modulation: The action of pyrazole insecticides on the GABA receptor is a prime example of ion channel modulation. By binding to the receptor, these compounds interfere with the normal flow of chloride ions, thus disrupting the central nervous system of the insect.

These mechanistic insights, often gained through a combination of biochemical assays, molecular docking, and other computational methods, are invaluable for the rational design and optimization of new pyrazole-based compounds with enhanced potency and selectivity for their intended biological targets.

Cellular Signaling Pathway Interventions

Research into pyrazole analogues has revealed their ability to modulate numerous cellular signaling pathways, which are fundamental to their observed biological effects, particularly in oncology.

Kinase Inhibition: A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, which plays a key role in cell cycle progression. nih.govnih.gov For instance, novel pyrazole compounds have shown strong inhibitory activity against the CDK2/cyclin A2 enzyme complex, leading to cell cycle arrest at the G1 phase and the induction of apoptosis. nih.govrsc.org Compounds have been identified with IC₅₀ values as low as 0.96 μM for CDK2 inhibition. nih.gov

Receptor Tyrosine Kinases (RTKs): Pyrazole-based hybrids have demonstrated inhibitory effects on key RTKs involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2, with IC₅₀ values of 0.09 µM and 0.23 µM, respectively. nih.gov

Other Kinases: Pyrazole analogues have also been developed as inhibitors of other kinases implicated in cancer, such as Haspin and PIM-1, which are involved in mitotic progression and cell survival. mdpi.com

Induction of Apoptosis: Many pyrazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis, through various signaling cascades.

ROS Generation and Oxidative Stress: Some pyrazole derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells. nih.gov Elevated ROS levels lead to oxidative damage to cellular components and activate apoptotic pathways. nih.govnih.gov This mechanism has been observed in triple-negative breast cancer cells, where a pyrazole derivative triggered apoptosis through ROS production and subsequent activation of caspase-3. nih.gov

Caspase Activation: The apoptotic process is executed by a family of proteases called caspases. Pyrazole compounds have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, leading to the activation of key executioner caspases like caspase-3, -8, and -9. researchgate.netnih.gov

Modulation of Apoptotic Proteins: The activity of pyrazole analogues can also involve the regulation of pro- and anti-apoptotic proteins. Studies have shown that these compounds can lead to the upregulation of pro-apoptotic proteins like p53, p21, and BAX, and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com

Anti-inflammatory Pathways: In the context of inflammation, pyrazole derivatives have been found to reduce the secretion of key pro-inflammatory cytokines. Certain 3,5-diarylpyrazole derivatives can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated monocytic cells. nih.govmdpi.com

The table below summarizes the intervention of various pyrazole analogues in specific cellular signaling pathways.

| Pyrazole Analogue Class | Target Pathway/Protein | Observed Effect | Cell Line(s) |

| Pyrazole-based hybrids | CDK2 | Inhibition, Cell cycle arrest | HCT116, MCF7, HepG2, A549 |

| Fused pyrazole derivatives | EGFR, VEGFR-2 | Dual Inhibition | HepG2 |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | Inhibition | HCT116, HeLa |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | ROS/Caspase-3 | Induction of Apoptosis | MDA-MB-468 |

| 3,5-diarylpyrazoles | TNF-α, IL-6 | Inhibition of secretion | Monocytic cells |

In Vitro Pharmacological Evaluation Methods

A variety of standardized in vitro assays are employed to assess the pharmacological properties of newly synthesized pyrazole analogues, particularly their cytotoxic and mechanistic activities.

Cytotoxicity and Antiproliferative Assays: The initial screening of pyrazole derivatives often involves evaluating their ability to inhibit cancer cell growth.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. srrjournals.commdpi.comnih.gov Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. nih.gov This assay is used to determine the IC₅₀ (or EC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.comcnpereading.com

Sulforhodamine B (SRB) Assay: The SRB assay is another method used to measure cell proliferation and cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass. nih.govrsc.org

Apoptosis Detection Assays: To determine if cytotoxicity is mediated by apoptosis, several techniques are utilized.

Annexin V-FITC/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to detect apoptosis. nih.gov Annexin V has a high affinity for phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by the active enzyme. nih.gov

Cell Cycle Analysis: